

Check Availability & Pricing

# FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FPFT-2216	
Cat. No.:	B12428055	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FPFT-2216** is a novel small molecule compound identified as a "molecular glue" that induces the degradation of multiple protein targets through the ubiquitin-proteasome system. By hijacking the CRL4CRBN E3 ubiquitin ligase, **FPFT-2216** effectively promotes the degradation of key cellular proteins, including the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase  $1\alpha$  (CK1 $\alpha$ ) and phosphodiesterase 6D (PDE6D).[1][2][3][4][5] This targeted protein degradation leads to potent anti-proliferative effects in various cancer cell lines, particularly those of hematopoietic origin, and modulates key signaling pathways such as p53 and NF-κB.[6][7][8][9] This technical guide provides a comprehensive overview of **FPFT-2216**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

#### **Introduction to FPFT-2216**

**FPFT-2216** is a synthetic, low molecular weight compound that functions as a molecular glue. [2][6] Unlike traditional enzyme inhibitors or receptor antagonists, molecular glues act by inducing proximity between an E3 ubiquitin ligase and a target protein (neosubstrate) that would not normally interact. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. **FPFT-2216** has emerged as a promising







therapeutic candidate for cancers and inflammatory diseases due to its ability to degrade multiple high-value targets.[1][2]

#### **Chemical Structure:**

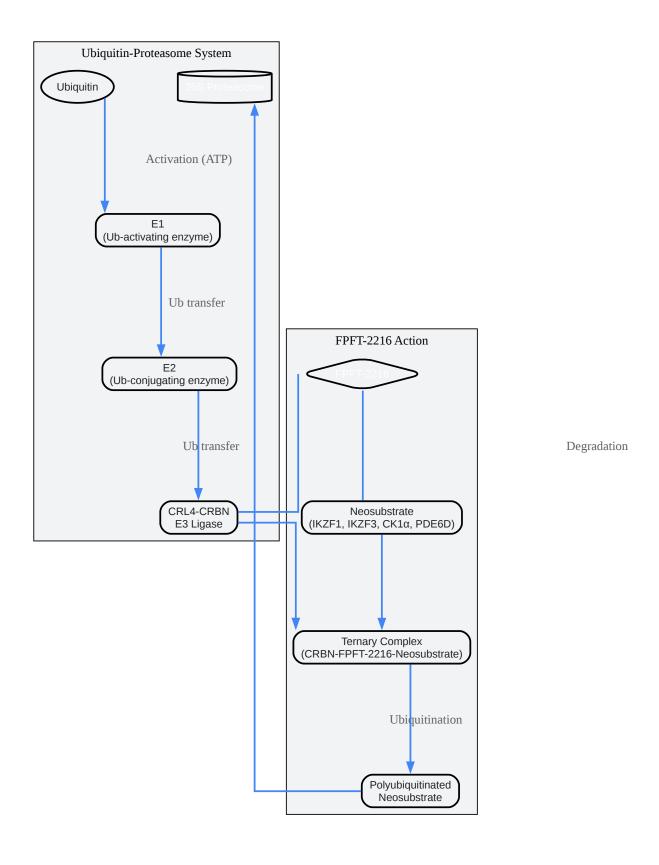
Molecular Formula: C12H12N4O3S[10]

• CAS Registry Number: 2367619-87-0[10]

## **Mechanism of Action**

**FPFT-2216** exerts its effects by recruiting specific neosubstrates to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[4] This interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome. The simultaneous degradation of multiple targets contributes to its potent and multi-faceted anti-cancer activity.[6]





Click to download full resolution via product page

**Figure 1:** Mechanism of **FPFT-2216**-induced protein degradation.



## **Target Proteins and Downstream Signaling**

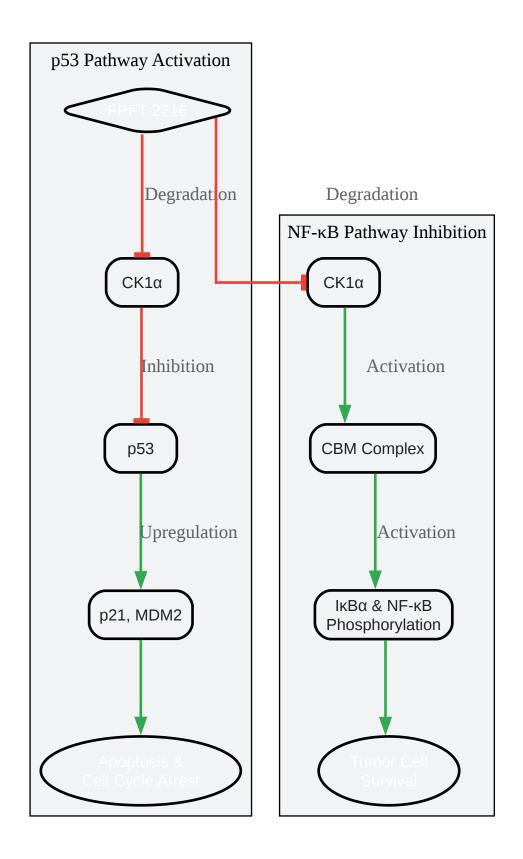
FPFT-2216 induces the degradation of several key proteins involved in cancer pathogenesis:

- IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[11][12][13] Their degradation is a clinically validated mechanism for treating this disease.
- CK1α (Casein Kinase 1α): CK1α is implicated in the pathogenesis of various cancers. Its degradation by **FPFT-2216** leads to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.[6][7][8][14]
- PDE6D (Phosphodiesterase 6D): This protein acts as a chaperone for prenylated proteins, including KRAS.[4]

The degradation of these targets by **FPFT-2216** results in two major downstream effects:

- Activation of the p53 Signaling Pathway: Degradation of CK1α stabilizes and activates p53, leading to the upregulation of its transcriptional targets like p21 and MDM2, which in turn induces cell cycle arrest and apoptosis.[6][7][14]
- Inhibition of the NF-κB Signaling Pathway: **FPFT-2216**-mediated degradation of CK1α also leads to decreased activity of the CARD11/BCL10/MALT1 (CBM) complex, which is a key regulator of the NF-κB pathway.[6][7] This results in the inhibition of IκBα and NF-κB phosphorylation, suppressing pro-survival signaling.[6][7]





Click to download full resolution via product page

Figure 2: Downstream signaling effects of FPFT-2216.



## **Quantitative Data**

The following tables summarize the quantitative data available for **FPFT-2216**'s activity in various preclinical models.

Table 1: In Vitro Anti-proliferative Activity of FPFT-2216[6]

Cell Line	Cancer Type	IC50 (µmol/L)
OCI-Ly3	Diffuse Large B-cell Lymphoma (DLBCL)	0.090
Z-138	Mantle Cell Lymphoma (MCL)	0.140
RS4;11	Acute Lymphoblastic Leukemia (ALL)	0.351
Kasumi-10	Acute Myeloid Leukemia (AML)	0.093
Lenalidomide	Various Hematological Malignancies	> 10
Pomalidomide	Various Hematological Malignancies	> 10
Avadomide	Various Hematological Malignancies	> 10
Iberdomide	Various Hematological Malignancies	> 10

Table 2: In Vitro Protein Degradation by FPFT-2216 in MOLT4 Cells[1][2]



Target Protein	Concentration	Time	Degradation Level
PDE6D	1 μΜ	2 hours	Complete degradation
PDE6D	1 μΜ	24 hours	Sustained degradation
PDE6D	8 nM	4 hours	> 50% degradation
PDE6D, IKZF1, IKZF3, CK1α	200 nM	4 hours	Maximum degradation

#### Table 3: In Vivo Activity of FPFT-2216[2]

Animal Model	Dosage	Route of Administration	Observed Effect
CRBNI391V Mice	30 mg/kg	p.o. or i.p.	Significant degradation of CK-1α and IKZF1
Human Lymphoma Xenograft	Not Specified	Not Specified	Rapid tumor regression[6]

#### **Experimental Protocols**

This section provides an overview of key experimental methodologies for the characterization of molecular glue compounds like **FPFT-2216**.

#### **Cell Viability and Proliferation Assays**

- Objective: To determine the anti-proliferative effects of **FPFT-2216** on cancer cell lines.
- Methodology:
  - Seed cancer cell lines (e.g., DLBCL, MCL, ALL) in 96-well plates at an appropriate density.
  - Treat the cells with a serial dilution of FPFT-2216 or control compounds (e.g., lenalidomide, pomalidomide) for a specified duration (e.g., 72 hours).



- Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
- Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

#### **Western Blotting for Protein Degradation**

- Objective: To qualitatively and semi-quantitatively assess the degradation of target proteins.
- Methodology:
  - Culture cells (e.g., MOLT4, Z-138) and treat with various concentrations of FPFT-2216 for different time points.
  - Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.
  - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1 $\alpha$ , p53, etc.) and a loading control (e.g., GAPDH, β-actin).
  - Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Quantify band intensities using densitometry software.

#### **Ternary Complex Formation Assays**

- Objective: To demonstrate the formation of the ternary complex between the E3 ligase,
  FPFT-2216, and the neosubstrate.
- Methodology (e.g., using AlphaLISA or TR-FRET):
  - Recombinantly express and purify the components: CRBN-DDB1 complex, the neosubstrate (e.g., IKZF1), and appropriate tags (e.g., GST, FLAG).



- In a microplate, combine the tagged proteins with varying concentrations of **FPFT-2216**.
- Add donor and acceptor beads (for AlphaLISA) or fluorescently labeled antibodies (for TR-FRET) that specifically bind to the tags on the proteins.
- Incubate to allow for complex formation and signal generation.
- Measure the signal (luminescence or fluorescence resonance energy transfer) which is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high compound concentrations due to the formation of binary complexes. [15][16]

#### **In Vitro Ubiquitination Assays**

- Objective: To confirm that the neosubstrate is ubiquitinated in the presence of **FPFT-2216**.
- Methodology:
  - Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the neosubstrate.
  - Add FPFT-2216 or a vehicle control to the reaction.
  - Incubate the reaction at 37°C for a defined period.
  - Stop the reaction and analyze the ubiquitination of the neosubstrate by Western blotting using an antibody against the neosubstrate or ubiquitin. An upward shift in the molecular weight of the neosubstrate indicates polyubiquitination.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for **FPFT-2216** characterization.

#### Conclusion

**FPFT-2216** is a potent molecular glue degrader with a unique multi-targeting profile that translates into significant anti-cancer activity in preclinical models.[6] Its ability to simultaneously degrade IKZF1/3 and CK1α provides a dual mechanism of action, activating tumor suppressor pathways while inhibiting pro-survival signaling.[6][7][8][9] The data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical development of **FPFT-2216** and other novel molecular glue degraders. Further optimization of this scaffold may lead to the development of even more selective and potent degraders for a range of therapeutic applications.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]







- 9. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FPFT-2216 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 12. A First-in-class Molecular Glue Degrader for the Treatment of Cancers Protheragen [protheragen.com]
- 13. protheragen.com [protheragen.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Ternary Complex Formation [promega.com]
- To cite this document: BenchChem. [FPFT-2216: A Technical Guide to a Novel Molecular Glue Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428055#fpft-2216-as-a-molecular-glue-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com